Hydrogen-Bond Donor Count: 3 HBD vs. 2 HBD for the 3-Oxo-Absent Analog Methyl 4-amino-1H-indazole-6-carboxylate
The target compound, Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate (CAS 885521-26-6), possesses 3 hydrogen bond donors (HBD): the 4-amino group (NH2) and the N1–H and N2–H of the dihydroindazole ring bearing the 3-oxo substituent. In contrast, its direct 3-oxo-absent analog, Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4), possesses only 2 HBD because the fully aromatic 1H-indazole ring contributes only a single N–H donor in addition to the 4-NH2 [1][2]. This difference of +1 HBD for the target compound is significant in the context of lead optimization: each additional HBD has been empirically associated with an approximate 10-fold penalty in passive membrane permeability on average, all else being equal [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 3 HBD |
| Comparator Or Baseline | Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4): 2 HBD |
| Quantified Difference | +1 HBD (50% increase vs. comparator); ~10-fold average permeability penalty per additional HBD per literature benchmark |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem). Permeability penalty benchmark from literature review of HBD–permeability relationships. |
Why This Matters
For procurement decisions in drug discovery, the higher HBD count of the target compound predicts lower passive membrane permeability compared to the 3-oxo-absent analog, which should be factored into selection when oral bioavailability or blood–brain barrier penetration is a project requirement.
- [1] PubChem. Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate (CID 24728331). Computed Properties: Hydrogen Bond Donor Count = 3. National Center for Biotechnology Information. View Source
- [2] PubChem. Methyl 4-amino-1H-indazole-6-carboxylate (CID 24728065). Computed Properties: Hydrogen Bond Donor Count = 2. National Center for Biotechnology Information. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. (Benchmark: each additional HBD reduces permeability ~10-fold on average.) View Source
